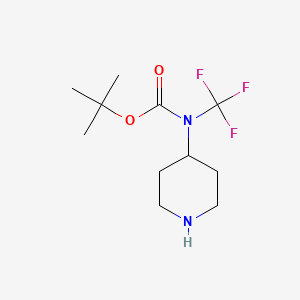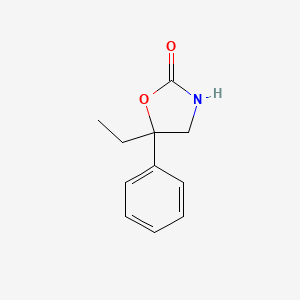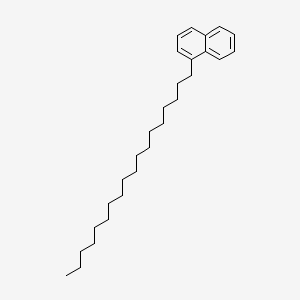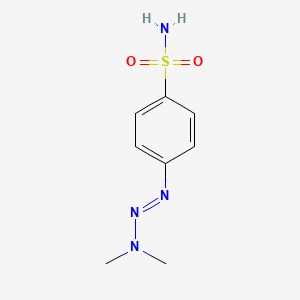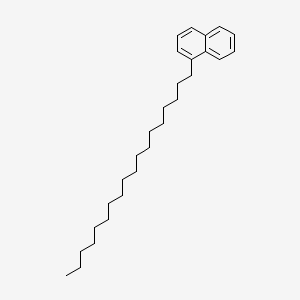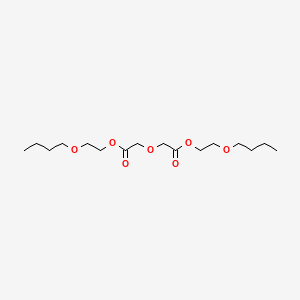
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This compound is widely used in various scientific and industrial fields due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide can be synthesized through several methods. One common approach involves the fluorination of butanesulfonyl fluoride using anhydrous hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms .
Industrial Production Methods
On an industrial scale, the compound is produced through electrochemical fluorination of sulfolane. This method involves the anodic fluorination of sulfolane in an electrolytic cell, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines. The reactions typically occur under mild to moderate temperature conditions, often in the presence of a solvent like acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include nonafluorobutanesulfonates and nonafluorobutylamines, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or modification of protein structures. The compound’s strong electron-withdrawing properties make it an effective sulfonylation agent, facilitating the formation of stable sulfonate esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride: Similar in structure but differs in its functional group, making it more reactive in nucleophilic substitution reactions.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxy-butan: Another fluorinated compound with a methoxy group, used in different applications due to its distinct reactivity.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinamide stands out due to its high thermal stability and resistance to chemical degradation. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
51735-84-3 |
|---|---|
Formule moléculaire |
C4H2F9NOS |
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinamide |
InChI |
InChI=1S/C4H2F9NOS/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h14H2 |
Clé InChI |
ZWMSJJMEFTXAKG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)S(=O)N)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


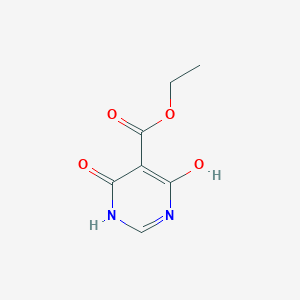
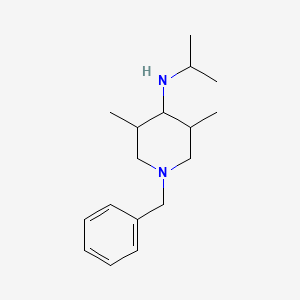

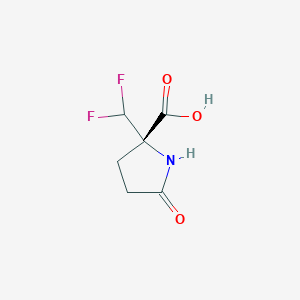
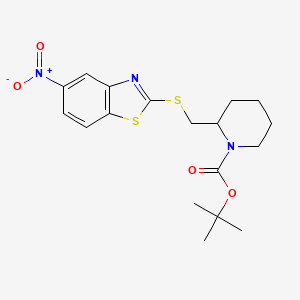
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
